3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13506726
Molecular Formula: C14H18BFO3
Molecular Weight: 264.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BFO3 |
|---|---|
| Molecular Weight | 264.10 g/mol |
| IUPAC Name | 2-fluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| Standard InChI Key | JKYHMBXFPAONEY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a phenyl ring substituted at the 2-position with a formyl group (-CHO), at the 3-position with fluorine, and at the 5-position with a methyl group. The boronic acid moiety is protected as a pinacol ester, enhancing stability and solubility in organic solvents. The IUPAC name, 2-fluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, reflects this substitution pattern.
Table 1: Molecular and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BFO₃ |
| Molecular Weight | 264.10 g/mol |
| InChI | InChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions. The formyl group provides a site for subsequent functionalization, while the pinacol ester protects the boronic acid from protodeboronation .
Spectroscopic Identification
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¹H NMR: Peaks at δ 9.8 ppm (aldehyde proton), δ 6.8–7.2 ppm (aromatic protons), and δ 1.2 ppm (pinacol methyl groups).
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¹³C NMR: Signals at δ 192 ppm (aldehyde carbon), δ 160–140 ppm (aryl carbons), and δ 25 ppm (pinacol methyl carbons).
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IR: Stretches at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (B-O), and 1250 cm⁻¹ (C-F) .
Synthesis and Manufacturing Processes
Industrial Synthesis
The standard route involves reacting 3-fluoro-2-formyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. The reaction proceeds via esterification, yielding the pinacol-protected derivative in >75% purity after column chromatography.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group facilitates carbon-carbon bond formation with aryl halides or triflates. For example, coupling with 4-bromoanisole produces biaryl aldehydes, intermediates in anticancer drug synthesis. Reaction yields exceed 70% when using Pd(PPh₃)₄ as a catalyst .
Functional Group Transformations
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Aldehyde Oxidation: The formyl group is oxidized to carboxylic acids using KMnO₄, enabling peptide coupling.
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Reductive Amination: Reacting with primary amines forms Schiff bases, precursors to heterocyclic compounds .
Comparison with Related Boronic Acid Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Substituents | Application | Reactivity (Relative) |
|---|---|---|---|
| 3-Fluoro-2-formyl-5-methylphenyl | -F, -CHO, -CH₃ | Drug intermediates | High |
| 2-Fluoro-5-methyl-3-pyridineboronic | Pyridine, -F, -CH₃ | Ligand synthesis | Moderate |
| 2-Formyl-5-(trifluoromethoxy)phenyl | -CF₃O, -CHO | Agrochemicals | Low |
Fluorine and formyl groups synergistically enhance electrophilicity and metabolic stability compared to methoxy or trifluoromethoxy derivatives .
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